![molecular formula C9H10F3NO B2604397 3-[(2,2,2-Trifluoroethoxy)methyl]aniline CAS No. 117401-68-0](/img/structure/B2604397.png)

3-[(2,2,2-Trifluoroethoxy)methyl]aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

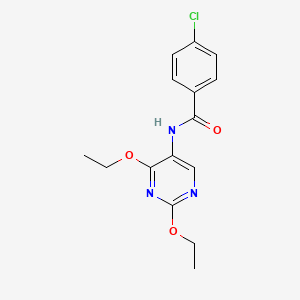

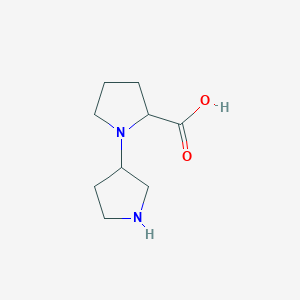

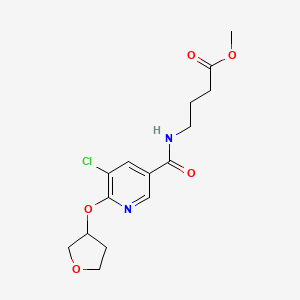

The compound “3-[(2,2,2-Trifluoroethoxy)methyl]aniline” is a derivative of aniline, which is a primary amine. It has a trifluoroethoxymethyl group attached to the third carbon of the aniline ring .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, a related compound, “2-Methyl-3-Trifluoromethyl-Aniline”, has been synthesized from 2,2,2’-trimethyl-3’-trifluoromethyl-propionanilide .Molecular Structure Analysis

The molecular structure of “this compound” would consist of a benzene ring (from the aniline) with an amine group (NH2) and a trifluoroethoxymethyl group attached. The trifluoroethoxymethyl group would consist of a carbon atom bonded to three fluorine atoms and an ethoxy group .Scientific Research Applications

Synthesis and Applications in Organic Chemistry

Ortho-Trifluoromethoxylated Aniline Derivatives Synthesis

Facile synthesis protocols for trifluoromethoxylated aromatic compounds are pivotal due to their pharmacological and biological significance. A user-friendly protocol has been developed for synthesizing methyl 4-acetamido-3-(trifluoromethoxy)benzoate, demonstrating the potential for new pharmaceuticals, agrochemicals, and functional materials development (Pengju Feng & Ming‐Yu Ngai, 2016).

Metalation of Trifluoromethoxy Substituted Anilines

The structural elaboration of trifluoromethoxy-substituted anilines via metalation showcases the utility of these compounds in synthesizing complex molecules. This process allows for site-selective functionalization, facilitating the creation of novel compounds for various applications (F. Leroux, E. Castagnetti, & M. Schlosser, 2003).

Material Science and Engineering

Electrooxidative Polymerization

The electrooxidative polymerization of aniline and other aromatic compounds in specific ionic liquids enhances polymer films' conductivity and morphological structure. This research broadens the potential applications of trifluoromethoxy aniline derivatives in creating conductive materials for electronic devices (K. Sekiguchi, M. Atobe, & T. Fuchigami, 2003).

Aggregation-Induced Emission Nanofiber

Nanofibers derived from cyano-substituted vinylacridine derivatives exhibit aggregation-induced emission properties, serving as effective dual sensors for detecting aromatic amine and acid vapors. This demonstrates the versatility of trifluoromethoxy aniline derivatives in environmental monitoring and safety applications (Pengchong Xue et al., 2017).

Environmental Applications

- Degradation of Aniline: The degradation of aniline by specific bacterial strains highlights the environmental impact of aniline derivatives. Understanding the biodegradation pathways of such compounds is essential for developing strategies to mitigate their environmental footprint (Z. Liu et al., 2002).

Properties

IUPAC Name |

3-(2,2,2-trifluoroethoxymethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c10-9(11,12)6-14-5-7-2-1-3-8(13)4-7/h1-4H,5-6,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQNICUMDZICMBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)COCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117401-68-0 |

Source

|

| Record name | 3-[(2,2,2-trifluoroethoxy)methyl]aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-[2-(tert-butylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide](/img/structure/B2604316.png)

![4-(4-fluorobenzyl)-6-methyl-2,4-dihydro-1H-pyrazolo[3,4-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(6H)-dione](/img/structure/B2604320.png)

![N-benzo[e][1,3]benzothiazol-2-yl-4-phenylbenzamide](/img/structure/B2604322.png)

![5-chloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2604328.png)

![N-(2-furylmethyl)-2-{[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2604330.png)

![2,3-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2604332.png)

![N-[[1-[2-(Methylamino)-2-oxoethyl]cyclohexyl]methyl]prop-2-enamide](/img/structure/B2604334.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2604336.png)